isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate
CAS No.:
Cat. No.: VC11201596
Molecular Formula: C23H24O8
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
![isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate -](/images/structure/VC11201596.png)
Specification
Molecular Formula | C23H24O8 |
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Molecular Weight | 428.4 g/mol |
IUPAC Name | propan-2-yl 2-[6-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)benzo[c]chromen-3-yl]oxyacetate |
Standard InChI | InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-16-7-5-6-8-17(16)23(26)31-19(22)10-15/h5-10,13-14H,11-12H2,1-4H3 |
Standard InChI Key | FXTNMORZWKNLJQ-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)C |
Canonical SMILES | CC(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)C |
Introduction
Chemical Identity and Structural Analysis
Isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate belongs to the coumarin-derived polycyclic aromatic ethers. Its IUPAC name systematically describes the substituents: a benzo[c]chromen-6-one scaffold substituted at positions 1 and 3 with isopropoxy-oxoethoxy and acetoxy-isopropyl ester groups, respectively . The molecule’s architecture combines a planar aromatic system with flexible ester side chains, likely influencing its solubility and reactivity.
Structural Features:
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Core: A 6H-benzo[c]chromen-6-one system, comprising fused benzene and pyran rings with a ketone at position 6.
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Substituents:
The compound’s monoisotopic mass (428.147118 Da) and high oxygen content (29.8% by mass) suggest polar characteristics, hinting at moderate solubility in organic solvents like ethyl acetate or dichloromethane .
Synthesis and Manufacturing
While no explicit synthesis protocol for this compound is documented in the provided sources, analogous coumarin derivatives are typically synthesized via multi-step routes involving condensation, esterification, and functionalization reactions .
Hypothetical Synthetic Pathway
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Formation of Benzo[c]chromen-6-one:
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Esterification at Positions 1 and 3:
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Purification:
Reaction Mechanism
The esterification likely proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl groups on the coumarin core attack electrophilic carbonyl carbons in the acylating agents, displacing leaving groups (e.g., chloride or alkoxide) .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Average Mass | 428.437 Da | |
Melting Point | Not reported | – |
Solubility | Likely soluble in polar organics | |
Stability | Hydrolysis-prone under strong acids/bases | – |
The absence of melting point data underscores the need for further experimental characterization.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Hypothetical peaks based on structural analogs :
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3305 cm: N–H stretch (if impurities present).
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1726 cm: Lactone (C=O).
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1706 cm: Ester carbonyl (C=O).
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1620 cm: Conjugated C=C/C=N.
Nuclear Magnetic Resonance (NMR)
NMR (predicted):
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δ 1.2–1.4 ppm: Doublets for isopropyl methyl groups.
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δ 2.5–3.1 ppm: Acetoxy methylene protons.
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δ 6.8–8.2 ppm: Aromatic protons from the benzo[c]chromene core.
NMR (predicted):
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δ 160–165 ppm: Carbonyl carbons (esters, lactone).
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δ 110–150 ppm: Aromatic/olefinic carbons.
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